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Compound of Interest

Compound Name: Adenosine-5'-triphosphate

CAS No.: 11016-17-4

Cat. No.: B076615 Get Quote

Abstract & Introduction
Adenosine triphosphate (ATP) is the universal energy currency of the cell, serving as a critical

indicator of metabolic health, cytotoxicity, and proliferation potential. Traditional bulk ATP

assays (e.g., plate reader luminescence) provide a population-averaged measurement,

effectively masking the metabolic heterogeneity inherent in complex biological systems.

In fields such as oncology and antimicrobial resistance, the "average" cell does not drive

disease progression; rather, it is the metabolically distinct sub-populations—such as dormant

cancer stem cells or persister bacteria—that determine therapeutic failure.

This Application Note details a robust protocol for quantifying intracellular ATP at the single-cell

level using droplet microfluidics. By encapsulating individual cells into picoliter-scale aqueous

droplets containing lysis and detection reagents, researchers can achieve:

Absolute Quantification: Preventing the massive dilution of ATP that occurs in bulk lysis.

High Throughput: Analyzing

to

cells per run.

Single-Cell Resolution: Distinguishing metabolic outliers from the bulk population.
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Principle of Operation
The core of this assay is the confinement of the Luciferin-Luciferase reaction within a water-in-

oil emulsion.

The Biochemical Mechanism
Upon cell lysis, intracellular ATP is released and acts as the limiting co-factor for the firefly

luciferase enzyme. The reaction stoichiometry is as follows:

In a bulk assay (e.g., 100

L well), lysing a single cell dilutes its ATP (

1 fmol) to undetectable concentrations (

M). In a microfluidic droplet (50 pL), the effective concentration remains in the micromolar
range (

M), well within the dynamic range of the enzyme.

The Microfluidic Workflow
The system utilizes a flow-focusing microfluidic chip. Two aqueous streams—one containing

cells and the other containing a concentrated Lysis/Detection Mix—meet at a junction and are

sheared by a continuous oil phase. This generates monodisperse droplets where cell lysis and

the luciferase reaction occur almost instantaneously.

Figure 1: Schematic of the single-cell ATP microfluidic circuit. Cells and reagents are co-

encapsulated, ensuring lysis occurs only within the isolated droplet volume.

Experimental Protocol
Reagent Preparation
Critical Note: Standard "Flash" luciferase reagents are unsuitable due to rapid signal decay.

Use "Glow" type reagents (e.g., Promega Steady-Glo® or equivalent) which provide a stable

signal half-life (>2 hours).
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Component Concentration Purpose

Cell Buffer PBS + 0.1% BSA

BSA prevents cell sticking;

Density matching (OptiPrep)

optional.

Lysis/Detection Mix 2x Steady-Glo® Reagent
Contains Luciferase, Luciferin,

and proprietary lysis agents.

Surfactant Oil HFE-7500 + 2% PEG-PFPE

Fluorinated oil ensures

biocompatibility and prevents

droplet coalescence.

Standard Curve
0, 0.1, 1, 10

M ATP

Required for absolute

quantification (calibration).

Microfluidic Chip Setup
Surface Treatment: The channel walls must be hydrophobic. Flush the chip with Aquapel™

or 1H,1H,2H,2H-perfluorooctyltriethoxysilane. Incubate for 10 min, then flush with air.

Why? If channels are hydrophilic, the aqueous phase will wet the walls, preventing stable

droplet formation.

Priming: Load the oil phase first to wet the channels. Ensure no air bubbles remain.

Device Operation (Step-by-Step)
Step 1: Cell Loading (Poisson Distribution Control)

Prepare a single-cell suspension.[1] Filter through a 40

m mesh to remove clumps.

Adjust cell density to achieve an occupancy rate (

) of

0.1 (1 cell per 10 droplets).
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Calculation: For 50 pL droplets, a concentration of

cells/mL yields

.

Reasoning: Low

minimizes the probability of "doublets" (two cells in one droplet), which would skew ATP
data.

Step 2: Flow Stabilization

Connect syringe pumps. Typical flow rates for a 50

m nozzle device:

Oil Phase: 400

L/hr

Cell Stream: 100

L/hr

Reagent Stream: 100

L/hr

Observation: Monitor the junction via microscope. Droplet generation should be periodic and

monodisperse.

Step 3: Incubation & Detection

The Reagent Stream contains the lysis agent (e.g., Triton X-100). Upon encapsulation, the

cell membrane dissolves within seconds.

The droplets flow through a "delay line" (serpentine channel) for 1-2 minutes to allow the

enzymatic reaction to reach equilibrium.
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Detection: Droplets pass a focused detection point (PMT or microscope objective).

Empty Droplets: Background signal.

Occupied Droplets: High intensity photon bursts.

Step 4: Calibration Run

After the cell run, replace the cell syringe with ATP standard solutions (0.1, 1, 10

M) and repeat. This converts "Voltage/Intensity" into "fmol ATP/cell".

Data Analysis & Interpretation
Data output typically consists of a time-trace of voltage (PMT) or fluorescence intensity

(Camera).

Signal Processing
Baseline Correction: Subtract the mean signal of empty droplets (background noise).

Peak Identification: Use a threshold (e.g.,

above baseline) to identify cell-containing droplets.

Conversion: Apply the linear regression from the Calibration Run to convert peak height to

ATP moles.

Comparative Data: Bulk vs. Single-Cell
The table below illustrates why single-cell resolution is superior for detecting metabolic stress.
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Metric Bulk Assay (Plate Reader) Single-Cell Microfluidics

Output
Average RLU (Relative Light

Units)

Distribution Histogram

(fmol/cell)

Sensitivity Low (Dilution effect) High (Picoliter confinement)

Heterogeneity Hidden
Revealed (e.g., bimodal

populations)

Dead Cells Contributes to background Excluded (Zero signal)

Limit of Detection ~100 cells 1 cell (~0.1 fmol ATP)

Troubleshooting Guide
Issue Probable Cause Corrective Action

Unstable Droplets
Debris at junction or wetting

issues.

Filter all reagents (0.2

m). Re-treat channel with

hydrophobic agent.

Low Signal Intensity Luciferase inhibition or pH drift.

Ensure Lysis buffer pH is 7.4-

7.8. Avoid EDTA in cell buffer

(chelates

).

Cell Sedimentation Cells settling in syringe/tubing.

Use a density-matching agent

(e.g., OptiPrep) or a magnetic

stirring setup for the syringe.

High Background Free ATP in media.

Wash cells 3x in PBS before

loading to remove extracellular

ATP.

Pathway Visualization: The Luciferase Reaction
The following diagram details the chemical kinetics occurring inside the droplet. Note the

dependence on Magnesium and Oxygen.
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Figure 2: The bioluminescent reaction pathway. ATP is the limiting reagent, ensuring signal

intensity is directly proportional to cellular ATP content.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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